molecular formula C32H62O2 B1236064 Palmityl palmitoleate CAS No. 22393-83-5

Palmityl palmitoleate

Cat. No.: B1236064
CAS No.: 22393-83-5
M. Wt: 478.8 g/mol
InChI Key: YEHRXIRYXGNEDS-PEZBUJJGSA-N
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Description

Palmityl palmitoleate is a wax ester obtained by the formal condensation of hexadecan-1-ol with palmitoleic acid . It is a long-chain fatty acid ester that plays a significant role in various biological processes, particularly in lipid metabolism and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmityl palmitoleate can be synthesized through the esterification of hexadecan-1-ol (a long-chain alcohol) with palmitoleic acid (a monounsaturated fatty acid). This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous reactors and advanced separation techniques to achieve high yields and purity. The use of enzymatic catalysts, such as lipases, has also been explored to enhance the efficiency and selectivity of the esterification reaction.

Chemical Reactions Analysis

Types of Reactions: Palmityl palmitoleate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce hexadecan-1-ol and palmitoleic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed:

    Oxidation: Hexadecanoic acid and palmitoleic acid.

    Reduction: Hexadecan-1-ol and palmitoleic alcohol.

    Hydrolysis: Hexadecan-1-ol and palmitoleic acid.

Scientific Research Applications

Palmityl palmitoleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of palmityl palmitoleate involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and enzymes, modulating their activity and stability. The compound’s effects are mediated through its ability to alter lipid raft composition and protein localization within the membrane .

Comparison with Similar Compounds

    Hexadecyl palmitate: Another wax ester with similar properties but derived from palmitic acid.

    Stearyl palmitoleate: A similar ester formed from stearyl alcohol and palmitoleic acid.

    Oleyl palmitoleate: An ester formed from oleyl alcohol and palmitoleic acid.

Uniqueness: Palmityl palmitoleate is unique due to its specific combination of hexadecan-1-ol and palmitoleic acid, which imparts distinct physicochemical properties and biological activities. Its role in modulating membrane dynamics and signaling pathways sets it apart from other similar compounds .

Properties

IUPAC Name

hexadecyl (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h14,16H,3-13,15,17-31H2,1-2H3/b16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHRXIRYXGNEDS-PEZBUJJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22393-83-5
Record name Cetyl palmitoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CETYL PALMITOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/962I97113K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the production of palmityl palmitoleate in the research?

A1: The research demonstrates, for the first time, the successful biosynthesis and accumulation of substantial amounts of neutral lipids, including This compound, in E. coli []. This was achieved by introducing genes from the jojoba plant (Simmondsia chinensis) and the bacterium Acinetobacter baylyi into E. coli. The engineered E. coli strain produced jojoba oil-like wax esters, including This compound, in the presence of oleate []. This breakthrough holds potential for the biotechnological production of cheaper jojoba oil equivalents from readily available and inexpensive resources using engineered microorganisms [].

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